Noreugenin
Overview
Description
Noreugenin is a naturally occurring chromone compound, specifically a pentaketide, found in plants such as Aloe arborescens . It is known for its pharmacological properties, including anti-inflammatory and antioxidant effects . The chemical structure of this compound is characterized by a 1,4-benzopyrone skeleton substituted with a methyl group at position 2 and hydroxy groups at positions 5 and 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Noreugenin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One notable method involves the use of the Gram-positive soil bacterium Corynebacterium glutamicum, which has been engineered to produce this compound from malonyl-CoA . This process involves improving carbon source uptake, transcriptional deregulation of acetyl-CoA carboxylase, and reducing flux into the tricarboxylic acid cycle . The final product, this compound, is obtained through acidification of the intermediate compound 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using engineered microorganisms. The optimized strains of Corynebacterium glutamicum can produce significant amounts of this compound in a controlled environment, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Noreugenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acids, bases, and catalysts. For example, acid- or base-catalyzed reactions, microwave irradiation, and solid-support catalysts are commonly employed .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, the cyclization of the intermediate compound 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione leads to the formation of this compound .
Scientific Research Applications
Noreugenin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of chromones . In biology and medicine, this compound is investigated for its anti-inflammatory, antioxidant, and anticancer properties . It has shown potential in reducing oxidative stress and inflammation in various experimental models . In the industry, this compound is used in the production of pharmaceuticals and as a precursor for other bioactive compounds .
Mechanism of Action
The mechanism of action of noreugenin involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of oxidative stress and inflammatory pathways . This compound has been shown to reduce the activity of myeloperoxidase and increase neutrophil apoptosis, leading to decreased inflammation . Additionally, it modulates the levels of cytokines such as interleukin 1 beta, interleukin 17A, and interleukin 10, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Noreugenin is structurally similar to other chromones and flavonoids, such as naringenin and eugenin . it is unique due to its specific substitution pattern on the benzopyrone skeleton. Similar compounds include undulatoside A, drynachromoside A, and cypellocarpin C . These compounds share similar structural features but differ in their functional groups and bioactivity .
Properties
IUPAC Name |
5,7-dihydroxy-2-methylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJRUDLFCGVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143828 | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-69-0 | |
Record name | Noreugenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-2-methylchromone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIHYDROXY-2-METHYLCHROMONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KFC1Q5JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Noreugenin?
A: this compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, , ]
Q2: Are there any notable spectroscopic characteristics of this compound?
A: Yes, the structure of this compound is typically elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS. [, , , ]
Q3: What are the natural sources of this compound?
A: this compound has been isolated from various plants, including Nauclea orientalis [], Schumanniophyton magnificum [], Ammi visnaga [], Polygonum multiflorum [, ], Adina pilulifera [, ], Angelica polymorpha [, , , ], Calea uniflora [, ], Dysoxylum binectariferum [], Selaginella siamensis [], Ampelopsis grossedentata [], Uncaria rhynchophylla [], Hymenocallis littoralis [], Sorbaria sorbifolia [], and Acacia etbaica [].
Q4: Can this compound be chemically synthesized?
A: Yes, this compound can be synthesized. This is important because its natural abundance in plants is often low, making extraction on an industrial scale impractical. [, ]
Q5: What are the reported biological activities of this compound?
A: Research suggests that this compound possesses a range of biological activities, including:* Anti-inflammatory activity: this compound has been shown to inhibit myeloperoxidase (MPO) activity, increase neutrophil apoptosis, and modulate cytokine levels (IL-1β, IL-17A, IL-10) in in vivo and ex vivo models of inflammation. []* Antioxidant activity: this compound exhibits antioxidant properties, potentially contributing to its anti-aging effects on the skin. [, ] * Antimicrobial activity: this compound has shown antibacterial activity against Salmonella typhimurium [] and moderate antimicrobial activity in other studies. [, ]* Anticancer potential: While not directly demonstrated for this compound, it serves as a precursor for the synthesis of potent anticancer molecules such as flavopiridol and P-276-00. []* Anti-aging effects: Research suggests this compound may have retinol-like effects on the skin, promoting hyaluronic acid and collagen synthesis and inhibiting enzymes involved in skin aging. []
Q6: How does this compound exert its anti-inflammatory effects?
A: this compound has been shown to reduce MPO activity in neutrophils and promote their apoptosis. It also influences the balance of pro-inflammatory (IL-1β, IL-17A) and anti-inflammatory (IL-10) cytokines. These actions collectively contribute to its anti-inflammatory effects. []
Q7: Does this compound have any effects on collagen or hyaluronic acid production?
A: Yes, in vitro and ex vivo studies suggest that this compound can induce hyaluronic acid synthesis in keratinocytes and collagen production in the dermis. This property highlights its potential as an anti-aging ingredient in cosmetics. []
Q8: How do structural modifications of this compound affect its biological activity?
A: Specific SAR studies on this compound are limited, but research on related chromones suggests that modifications to the core structure, particularly at the 5, 7, and 8 positions, can significantly influence their biological activities. [, , ] For instance, glycosylation patterns at the 7-position have been shown to impact the activity of chromone alkaloids. [, ]
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Detailed information regarding the ADME profile of this compound is currently limited. Further research is needed to fully understand its pharmacokinetic properties. []
Q10: Is this compound considered safe for human use?
A: While this compound is generally recognized as safe for topical application in cosmetics, comprehensive toxicity studies are lacking. Further research is needed to fully assess its safety profile for other applications and routes of administration. []
Q11: What analytical methods are used to characterize and quantify this compound?
A: Common analytical techniques for this compound include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), as well as various spectroscopic methods. [, , , ]
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